3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
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Overview
Description
3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring This compound is notable for its unique chemical structure, which includes a chlorine atom and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and organoboron reagents under mild conditions . Another method involves the construction of the pyridine ring from a trifluoromethyl-containing building block .
Industrial Production Methods
Industrial production of this compound often involves the use of advanced synthetic techniques to ensure high yield and purity. The process may include steps such as chlorination and fluorination, followed by cyclization to form the desired heterocyclic structure .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, trifluoromethyl copper for introducing the trifluoromethyl group, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets. The presence of the trifluoromethyl group and chlorine atom can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-(trifluoromethyl)pyridazine: Similar in structure but with a different ring system.
2-Chloro-6-(trifluoromethyl)pyridine: Another related compound with a different substitution pattern.
4-(Trifluoromethyl)pyridine: Lacks the chlorine atom but shares the trifluoromethyl group.
Uniqueness
3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is unique due to its combination of a pyrazole and pyridine ring, along with the presence of both a chlorine atom and a trifluoromethyl group.
Properties
Molecular Formula |
C7H3ClF3N3 |
---|---|
Molecular Weight |
221.57 g/mol |
IUPAC Name |
3-chloro-6-(trifluoromethyl)-2H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C7H3ClF3N3/c8-6-5-4(13-14-6)1-3(2-12-5)7(9,10)11/h1-2H,(H,13,14) |
InChI Key |
ZJSYXFSMXPPOTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C(NN=C21)Cl)C(F)(F)F |
Origin of Product |
United States |
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